2-(4-ethylphenoxy)-N-(5-((2-fluorobenzyl)sulfonyl)-1,3,4-thiadiazol-2-yl)acetamide
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Overview
Description
2-(4-ethylphenoxy)-N-(5-((2-fluorobenzyl)sulfonyl)-1,3,4-thiadiazol-2-yl)acetamide is a complex organic compound that features a combination of aromatic, sulfonyl, and thiadiazole groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-ethylphenoxy)-N-(5-((2-fluorobenzyl)sulfonyl)-1,3,4-thiadiazol-2-yl)acetamide typically involves multiple steps. One common route includes the following steps:
Formation of the Thiadiazole Ring: This can be achieved by reacting a suitable hydrazine derivative with a thiocarbonyl compound under acidic conditions.
Introduction of the Sulfonyl Group: The thiadiazole intermediate is then reacted with 2-fluorobenzyl chloride in the presence of a base to introduce the sulfonyl group.
Formation of the Acetamide Linkage: The final step involves coupling the sulfonyl-thiadiazole intermediate with 4-ethylphenoxyacetic acid using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
2-(4-ethylphenoxy)-N-(5-((2-fluorobenzyl)sulfonyl)-1,3,4-thiadiazol-2-yl)acetamide can undergo various types of chemical reactions, including:
Oxidation: The aromatic rings and the thiadiazole moiety can be oxidized under strong oxidizing conditions.
Reduction: The sulfonyl group can be reduced to a sulfide under reducing conditions.
Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Reagents like bromine (Br₂) or nitric acid (HNO₃) can be used for electrophilic aromatic substitution.
Major Products
Oxidation: Oxidized derivatives of the aromatic rings and thiadiazole.
Reduction: Reduced derivatives with the sulfonyl group converted to a sulfide.
Substitution: Substituted aromatic rings with various functional groups.
Scientific Research Applications
2-(4-ethylphenoxy)-N-(5-((2-fluorobenzyl)sulfonyl)-1,3,4-thiadiazol-2-yl)acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 2-(4-ethylphenoxy)-N-(5-((2-fluorobenzyl)sulfonyl)-1,3,4-thiadiazol-2-yl)acetamide involves its interaction with specific molecular targets. The sulfonyl and thiadiazole groups are known to interact with enzymes and receptors, potentially inhibiting their activity. This compound may also interfere with cellular pathways, leading to its bioactive effects.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-methylphenoxy)-N-(5-((2-chlorobenzyl)sulfonyl)-1,3,4-thiadiazol-2-yl)acetamide
- 2-(4-isopropylphenoxy)-N-(5-((2-bromobenzyl)sulfonyl)-1,3,4-thiadiazol-2-yl)acetamide
Uniqueness
2-(4-ethylphenoxy)-N-(5-((2-fluorobenzyl)sulfonyl)-1,3,4-thiadiazol-2-yl)acetamide is unique due to the presence of the ethyl group on the phenoxy ring and the fluorobenzyl sulfonyl group. These structural features may confer specific properties, such as increased lipophilicity or enhanced binding affinity to certain molecular targets, distinguishing it from similar compounds.
Properties
Molecular Formula |
C19H18FN3O4S2 |
---|---|
Molecular Weight |
435.5 g/mol |
IUPAC Name |
2-(4-ethylphenoxy)-N-[5-[(2-fluorophenyl)methylsulfonyl]-1,3,4-thiadiazol-2-yl]acetamide |
InChI |
InChI=1S/C19H18FN3O4S2/c1-2-13-7-9-15(10-8-13)27-11-17(24)21-18-22-23-19(28-18)29(25,26)12-14-5-3-4-6-16(14)20/h3-10H,2,11-12H2,1H3,(H,21,22,24) |
InChI Key |
RDLRHBPHFQAFHO-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)OCC(=O)NC2=NN=C(S2)S(=O)(=O)CC3=CC=CC=C3F |
Origin of Product |
United States |
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